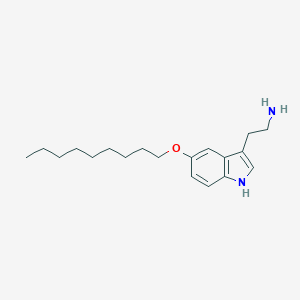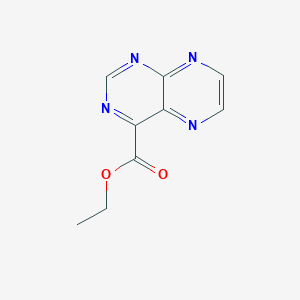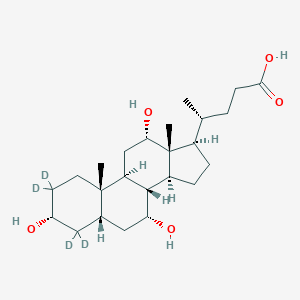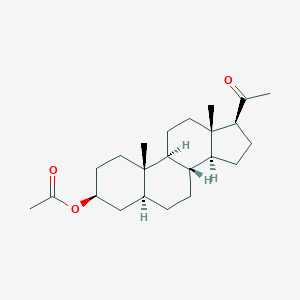
5-(Nonyloxy)tryptamine
Vue d'ensemble
Description
5-(Nonyloxy)tryptamine, also known as 5-N-O-T, is a synthetic tryptamine that is structurally related to serotonin and melatonin. It is a derivative of tryptamine, an indole alkaloid found in plants and animals. 5-N-O-T is an important research chemical that has been used in a wide range of scientific studies, including those related to the synthesis of other tryptamines, the mechanism of action of serotonin, and the biochemical and physiological effects of 5-N-O-T.
Applications De Recherche Scientifique
Gut Microbiota and Gastrointestinal Tract Function
- Tryptamine, related to 5-(Nonyloxy)tryptamine, produced by gut bacteria, plays a role in gastrointestinal (GI) tract physiology. It activates the 5-HT4 receptor in the colonic epithelium, influencing ionic flux and fluid secretion, which are essential for intestinal health (Bhattarai et al., 2018).
Interaction with Serotonin Receptors
- Research on tryptamine derivatives, including this compound, suggests significant interactions with serotonin receptors, particularly the 5-HT2 receptor family. This interaction can influence various physiological and neurological processes (Nichols et al., 2014).
Role in Neurotransmission
- Tryptamine, a compound structurally similar to this compound, is suggested to have roles in neurotransmission, possibly functioning as a neuromodulator or neurotransmitter in the mammalian brain. It interacts with post-synaptic receptors independent of serotonin receptors and might influence central 5-HT systems (Jones, 1982).
Analytical Characterization in Research
- N,N-Dialkyl tryptamines, a group that includes this compound, have been characterized for their diverse biologically active properties. They are valuable in bioanalytical and pharmacological assays due to their psychoactive properties (Brandt et al., 2017).
Potential Role in Radiation Protection
- Studies on tryptamine derivatives, akin to this compound, indicate potential roles in radiation protection. Compounds like 5-hydroxytryptamine and tryptamine may lower the oxygen tension in blood-forming organs, providing a prophylactic effect against radiation (Meer & Bekkum, 1961).
Cardiovascular Implications
- Tryptamine can affect cardiovascular health by modulating mesenteric blood flow through a cascade of signaling pathways, including the 5-HT2A receptor. This is relevant for understanding the cardiovascular implications of related compounds like this compound (Anwar et al., 2013).
Interaction with Monoamine Transporters
- Compounds structurally similar to this compound show interaction with monoamine transporters, influencing serotonin (5-HT) release and uptake, which is critical in understanding their impact on neurotransmission and psychoactive effects (Blough et al., 2014).
Mécanisme D'action
Target of Action
5-(Nonyloxy)tryptamine, also known as 5-Nonyloxytryptamine, is a tryptamine derivative that acts as a selective agonist at the 5-HT1B receptor . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is known to play a key role in various physiological and neurological processes.
Mode of Action
This compound interacts with its target, the 5-HT1B receptor, by mimicking the effects of serotonin. It has a high binding affinity of 1.0 nM for the 5-HT1B receptor, and around 300-fold selectivity over the related 5-HT1A receptor . This means that it binds to the 5-HT1B receptor with high specificity and triggers a response similar to that of serotonin.
Result of Action
This compound has been found to have several effects at the cellular level. It is known to enhance neurite outgrowth of cultured primary neurons, protect neurons from oxidative stress, enhance Schwann cell proliferation, reduce migration of astrocytes, and enhance myelination in vitro . Additionally, it has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-(Nonyloxy)tryptamine interacts with the 5-HT1B receptor, a subtype of the serotonin (5-hydroxytryptamine, 5-HT) receptor . It has a 5-HT1B binding affinity of 1.0 nM, and around 300-fold selectivity over the related 5-HT1A receptor . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has been found to have antiproliferative and cytotoxic effects on breast cancer cell lines . It exerts its effects through the serotonin (5-hydroxytryptamine, 5-HT) 5-HT1B/1D receptors . It also enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes, and enhances myelination in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its selective agonistic action on the 5-HT1B receptor . This interaction influences various cellular functions and processes, including cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
As a derivative of tryptamine, it is likely involved in tryptophan metabolism .
Propriétés
IUPAC Name |
2-(5-nonoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSMSRREJYOGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058653 | |
| Record name | 5-Nonyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157798-12-4 | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)






